molecular formula C12H24ClNO B2380167 C12H24ClNO CAS No. 140136-50-1

C12H24ClNO

Cat. No.: B2380167
CAS No.: 140136-50-1
M. Wt: 233.78
InChI Key: POABEHRAJDINTC-UHFFFAOYSA-N
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Description

C₁₂H₂₄ClNO is a molecular formula representing several structurally distinct compounds, primarily chloroacetamides and amine hydrochlorides. These isomers share the same molecular weight (233.78 g/mol) but differ in functional groups and stereochemistry, leading to varied physicochemical and biological properties. Key examples include:

  • 2-Chloro-N,N-bis(3-methylbutyl)acetamide (CAS 100395-94-6): A chloroacetamide derivative with two branched 3-methylbutyl groups attached to the nitrogen atom .
  • (1-(Cyclopentyloxy)cyclohexyl)methanamine hydrochloride (CAS 1384430-56-1): A cyclic ether-substituted amine hydrochloride salt .
  • 5-(Dipropylamino)-2-methyl-3-pentyn-2-ol hydrochloride (CAS 5414-76-6): An alkyne-containing tertiary amine hydrochloride .

These compounds are typically used in organic synthesis, pharmaceutical intermediates, or agrochemical research due to their reactive chloro or amine groups.

Properties

IUPAC Name

4,4-dimethyl-1-piperidin-1-ylpentan-3-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-12(2,3)11(14)7-10-13-8-5-4-6-9-13;/h4-10H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POABEHRAJDINTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CCN1CCCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Chloro-N,N-bis(3-methylbutyl)acetamide can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: While the compound itself is relatively stable, the 3-methylbutyl groups can undergo oxidation to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions:

    Nucleophiles: Hydroxide ions, amines, thiols.

    Conditions: Reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

Major Products:

    Hydrolysis: Yields carboxylic acid and amine.

    Substitution: Yields various substituted acetamides depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N,N-bis(3-methylbutyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-N,N-bis(3-methylbutyl)acetamide involves its interaction with nucleophiles. The chloro group is susceptible to nucleophilic attack, leading to the formation of various substituted products. The compound can also interact with enzymes and proteins, potentially inhibiting their activity by forming covalent bonds with nucleophilic residues in the active site.

Comparison with Similar Compounds

Structural Isomers of C₁₂H₂₄ClNO

CAS No. Compound Name Key Structural Features Molecular Weight (g/mol) Reference
100395-94-6 2-Chloro-N,N-bis(3-methylbutyl)acetamide Branched alkyl chains, chloroacetamide core 233.78
1384430-56-1 (1-(Cyclopentyloxy)cyclohexyl)methanamine HCl Cyclohexyl-cyclopentyloxy backbone 233.78
1235438-80-8 Undisclosed structure Likely a chloroacetamide or amine derivative 233.78

Key Observations :

  • Substituent Effects : The branched alkyl chains in 100395-94-6 enhance lipophilicity, making it suitable for lipid membrane studies, while the cyclic ether in 1384430-56-1 may improve aqueous solubility .
  • Reactivity: The chloroacetamide group in 100395-94-6 is prone to nucleophilic substitution, whereas the amine hydrochloride in 1384430-56-1 is more stable but can act as a proton donor in acid-base reactions .

Halogenated Analogs

CAS No. Compound Name Molecular Formula Molecular Weight (g/mol) Key Differences Reference
5345-68-6 2-Bromo-N-decylacetamide C₁₂H₂₄BrNO 274.23 Bromine substitution for chlorine
16423-52-2 N-Decylacetamide C₁₂H₂₅NO 199.34 No halogen; reduced reactivity

Key Observations :

  • Reactivity Trade-offs: The non-halogenated analog (16423-52-2) lacks electrophilic sites, making it less reactive in substitution reactions but more stable under basic conditions .

Smaller Chloroacetamides

CAS No. Compound Name Molecular Formula Molecular Weight (g/mol) Structural Simplicity Reference
2564-06-9 2-Chloro-N-(4-methylphenyl)acetamide C₉H₁₀ClNO 183.63 Aromatic substitution

Key Observations :

  • Size and Solubility: Smaller analogs like 2564-06-9 exhibit lower molecular weights and higher solubility in polar solvents compared to bulkier C₁₂H₂₄ClNO isomers .
  • Biological Relevance : Aromatic chloroacetamides are often explored for antimicrobial activity, whereas aliphatic variants (e.g., 100395-94-6) are studied for their surfactant-like properties .

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